N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine
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Overview
Description
N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine is a chemical compound with the molecular formula C14H24N2O3. It is characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to a propane-1,3-diamine backbone with N,N-dimethyl substitution. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl chloride from 3,4,5-trimethoxybenzyl alcohol through chlorination.
Nucleophilic Substitution: The 3,4,5-trimethoxybenzyl chloride is then reacted with propane-1,3-diamine under basic conditions to form N-(3,4,5-trimethoxybenzyl)-propane-1,3-diamine.
Methylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate to yield N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or amine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-butane-1,4-diamine
Uniqueness
N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine is unique due to its specific substitution pattern and the presence of both dimethylamine and trimethoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-17(2)8-6-7-16-11-12-9-13(18-3)15(20-5)14(10-12)19-4/h9-10,16H,6-8,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSXXIWIFDWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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